3-bromo-2-iodo-6-methylpyridine
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Overview
Description
3-Bromo-2-iodo-6-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5BrIN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine, iodine, and a methyl group attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-iodo-6-methylpyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination and iodination of 2-methylpyridine. The process involves:
Bromination: 2-Methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-iodo-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and Stille cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are commonly used under mild conditions.
Stille Coupling: Tin reagents and palladium catalysts are employed for the coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Bromo-2-iodo-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-bromo-2-iodo-6-methylpyridine depends on its specific application. In cross-coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpyridine: Lacks the iodine atom, making it less versatile in certain cross-coupling reactions.
2-Iodo-6-methylpyridine: Lacks the bromine atom, affecting its reactivity and applications.
3-Bromo-6-methylpyridine: Lacks the iodine atom, limiting its use in specific synthetic routes
Uniqueness
3-Bromo-2-iodo-6-methylpyridine is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and versatility in various chemical reactions. This dual halogenation allows for selective functionalization and the synthesis of a wide range of derivatives, making it a valuable compound in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-bromo-2-iodo-6-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMWNOSXGFQADU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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